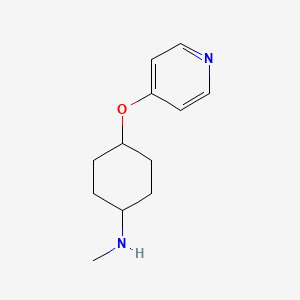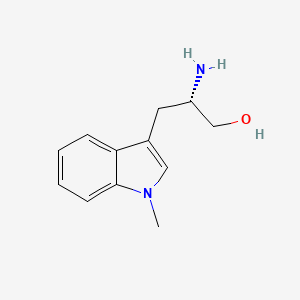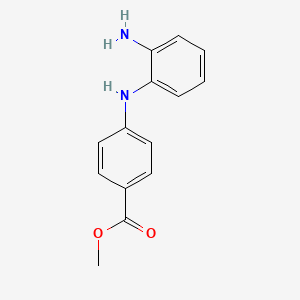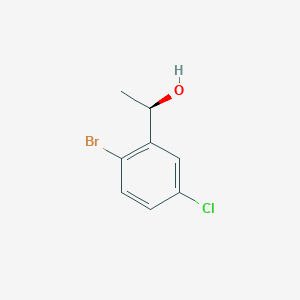
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol
描述
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol: is an organic compound that belongs to the class of halogenated phenyl ethanols. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethanolic chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the halogenation of a phenyl ethanol precursor. One common method is the bromination and chlorination of phenyl ethanol using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler phenyl ethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 2-bromo-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzophenone.
Reduction: Formation of 2-bromo-5-chlorophenylmethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学研究应用
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- (1R)-1-(2-Bromo-4-Chlorophenyl)Ethanol
- (1R)-1-(2-Bromo-5-Fluorophenyl)Ethanol
- (1R)-1-(2-Chloro-5-Bromophenyl)Ethanol
Comparison:
- Uniqueness: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to its specific arrangement of bromine and chlorine atoms on the phenyl ring. This specific halogenation pattern can result in distinct chemical and biological properties compared to other similar compounds.
- Reactivity: The presence of both bromine and chlorine atoms can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
455957-88-7 |
|---|---|
分子式 |
C8H8BrClO |
分子量 |
235.50 g/mol |
IUPAC 名称 |
(1R)-1-(2-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |
InChI 键 |
HKYNVWVJIOXCQX-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)Br)O |
规范 SMILES |
CC(C1=C(C=CC(=C1)Cl)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
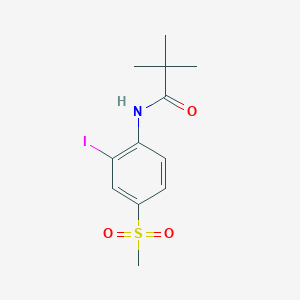
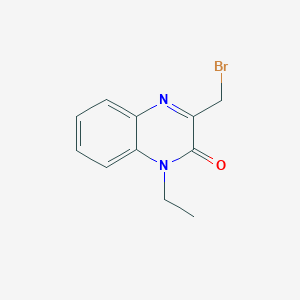
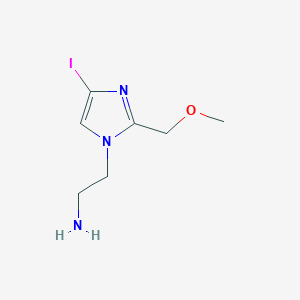
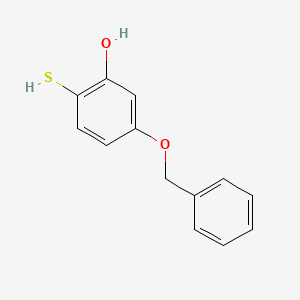
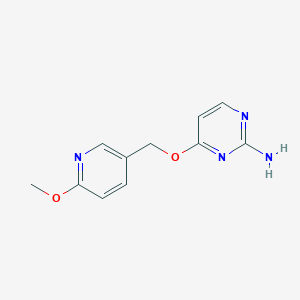

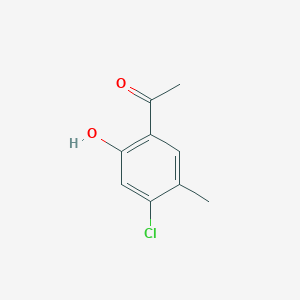

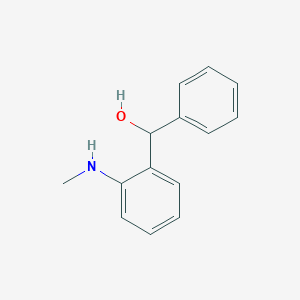
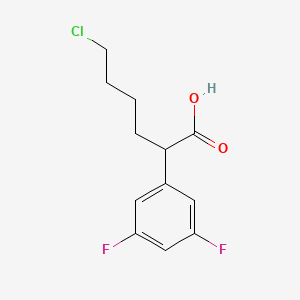
![2-[2-(Dimethylamino)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one](/img/structure/B8393831.png)
